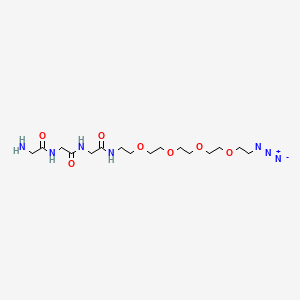

Gly-Gly-Gly-PEG4-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H31N7O7 |

|---|---|

Peso molecular |

433.46 g/mol |

Nombre IUPAC |

2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |

Clave InChI |

XKWKEPSEKGSYSV-UHFFFAOYSA-N |

SMILES canónico |

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gly-Gly-Gly-PEG4-azide, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use.

Core Concepts: Structure and Functionality

This compound is a molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional units:

-

Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence serves as a cleavable linker, susceptible to hydrolysis by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] This targeted cleavage allows for the controlled release of a conjugated payload within the target cell, a crucial mechanism for the efficacy of ADCs.

-

Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility and reduces the immunogenicity of the molecule to which it is attached.[4][5] In the context of ADCs, the PEG linker can improve the pharmacokinetic profile of the conjugate, prevent aggregation, and potentially allow for higher drug-to-antibody ratios (DARs).[5]

-

Azide (B81097) (N3) Group: The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild, aqueous conditions.[6] This allows for the covalent attachment of the linker to molecules containing a complementary functional group, such as an alkyne.

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various technical datasheets.

| Property | Value | Reference(s) |

| Molecular Formula | C16H31N7O7 | [7] |

| Molecular Weight | 433.46 g/mol | [7] |

| Purity | >96% | [8] |

| Appearance | White to off-white solid or oil | [8] |

| CAS Number | 3070260-22-6 | [7] |

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (230.70 mM) | [7] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | [7] |

| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | [7] |

| Condition | Duration | Reference(s) |

| -20°C (under nitrogen) | 1 month | [6] |

| -80°C (under nitrogen) | 6 months | [6] |

Key Applications and Experimental Workflows

The primary application of this compound is in the construction of complex biomolecules, most notably ADCs. This is achieved through a multi-step process involving bioconjugation via click chemistry.

Bioconjugation via Click Chemistry

This compound is a versatile reagent for two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of the linker to a terminal alkyne on a target molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group. This method is particularly advantageous for in vivo applications due to the cytotoxicity of copper.

The following diagram illustrates the general workflow for conjugating a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody) using this compound and SPAAC.

Mechanism of Action in Antibody-Drug Conjugates

Once the ADC is administered, it circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC is then internalized, typically via endocytosis, into the lysosome. Inside the lysosome, the low pH and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Gly-Gly-Gly peptide linker.[1][2][3] This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to cell death.

Detailed Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

-

This compound

-

DBCO-functionalized molecule (e.g., protein, payload)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))[9]

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the DBCO-functionalized molecule in the reaction buffer at a known concentration.

-

-

SPAAC Reaction:

-

In a reaction tube, add the DBCO-functionalized molecule.

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the reaction mixture.[10]

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain the integrity of biomolecules.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[11]

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted linker and other reagents.[9]

-

-

Characterization:

-

Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[12]

-

Protocol for Cathepsin B-Mediated Cleavage Assay

This protocol is designed to verify the cleavage of the Gly-Gly-Gly linker by Cathepsin B.

Materials:

-

Gly-Gly-Gly-PEG4-conjugated molecule (e.g., a fluorescent probe for easy detection)

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Stop Solution: E-64 (a broad-spectrum cysteine protease inhibitor)

-

Analysis system (e.g., HPLC, mass spectrometer)

Procedure:

-

Enzyme Activation:

-

Prepare the assay buffer.

-

Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing DTT.

-

-

Cleavage Reaction:

-

Dissolve the Gly-Gly-Gly-PEG4-conjugated molecule in the assay buffer to a final concentration of 10-50 µM.

-

Initiate the reaction by adding the activated Cathepsin B to the substrate solution. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 (w/w).

-

Incubate the reaction at 37°C.

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching:

-

Stop the reaction in each aliquot by adding the stop solution (E-64) to a final concentration of 10 µM.

-

-

Analysis:

-

Analyze the samples by HPLC or mass spectrometry to monitor the disappearance of the starting material and the appearance of the cleaved product. This will allow for the determination of the cleavage kinetics.

-

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, combining a cleavable peptide linker, a biocompatible PEG spacer, and a reactive azide handle, enables the precise construction of sophisticated biomolecules like ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in various research applications, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Gly-Gly-Gly-PEG4-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Gly-Gly-Gly-PEG4-azide, a critical tool in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its application in bioconjugation through click chemistry. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this versatile molecule.

Core Concepts: Structure and Properties

This compound is a heterobifunctional linker composed of three key components: a triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, and a terminal azide (B81097) group.[1][] This unique combination of moieties imparts specific and advantageous properties for its use in bioconjugation.[1][]

The triglycine peptide serves as a minimal peptide linker. In the context of ADCs, peptide linkers can be designed to be cleavable by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[3][4] This allows for the controlled release of a cytotoxic payload at the target site.

The PEG4 spacer is a hydrophilic chain that enhances the solubility and reduces the immunogenicity of the resulting conjugate.[][3] The defined length of the PEG spacer helps to minimize steric hindrance and can influence the pharmacokinetic properties of the final bioconjugate.[][3]

The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient, selective, and biocompatible.[1][] The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[1][][5] This allows for the precise and stable covalent attachment of the linker to a payload or a targeting moiety.[1][][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H31N7O7 | [] |

| Molecular Weight | 433.46 g/mol | [] |

| CAS Number | 3070260-22-6 | [6] |

| Appearance | White to off-white oil or solid | [] |

| Purity | >95% (typically >98%) | [7][8] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and DMF. | [6][] |

| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [6] |

Solubility Data

The solubility of this compound in various solvent systems is critical for its application in bioconjugation reactions. The following table summarizes its solubility in common laboratory solvents and in vivo formulation vehicles.

| Solvent System | Solubility | Reference(s) |

| In Vitro | ||

| DMSO | ≥ 100 mg/mL (230.70 mM) (requires sonication) | [6] |

| In Vivo Formulations | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM); Clear solution | [6] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in the synthesis of antibody-drug conjugates. The protocols are based on established click chemistry principles and can be adapted for various antibodies and payloads.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using Click Chemistry

The overall process for creating an ADC using this compound involves the site-specific introduction of an alkyne-bearing moiety onto the antibody, followed by a click reaction with the azide-functionalized linker-payload.

Detailed Protocol: Site-Specific Antibody-Drug Conjugation via CuAAC

This protocol describes the conjugation of an alkyne-modified antibody with a pre-formed this compound-payload conjugate using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4.

-

This compound-payload conjugate (e.g., GGG-PEG4-azide-MMAE).

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Purification columns (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

-

Reaction tubes and standard laboratory equipment.

Procedure:

-

Preparation of Reagents:

-

Dissolve the GGG-PEG4-azide-payload conjugate in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Ensure all aqueous solutions are prepared with high-purity, deoxygenated water to minimize oxidation of the copper(I) catalyst.

-

-

Preparation of the Catalyst Solution:

-

In a microcentrifuge tube, combine the CuSO4 stock solution and the THPTA stock solution in a 1:2.5 molar ratio (e.g., 6.3 µL of 20 mM CuSO4 and 12.5 µL of 50 mM THPTA).

-

Mix gently and allow the solution to stand at room temperature for 5-10 minutes to allow for the formation of the copper-ligand complex.

-

-

Conjugation Reaction:

-

In a separate reaction tube, add the mAb-alkyne solution.

-

Add the GGG-PEG4-azide-payload stock solution to the mAb-alkyne solution to achieve a desired molar excess of the payload (typically 5-10 fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.

-

Add the pre-mixed copper-THPTA catalyst solution to the antibody-payload mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction by inverting the tube several times. Do not vortex, as this can cause protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by LC-MS to determine completion.

-

-

Purification of the ADC:

-

Following the incubation, purify the resulting ADC from unreacted payload, catalyst, and other small molecules.

-

Size-exclusion chromatography (SEC) is a common method for this purification step. Equilibrate the SEC column with PBS, pH 7.4, and load the reaction mixture. Collect the fractions corresponding to the high molecular weight ADC.

-

Alternatively, hydrophobic interaction chromatography (HIC) can be used for both purification and characterization of the drug-to-antibody ratio (DAR).

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

-

Analyze the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC, reversed-phase HPLC (RP-HPLC) after reduction of the antibody, or native mass spectrometry.[10][11]

-

Assess the purity and aggregation of the final ADC product by SEC-HPLC.

-

Data Presentation

Quantitative data is essential for the characterization and quality control of ADCs. The following tables summarize typical data obtained during the synthesis and characterization of ADCs utilizing a this compound linker.

Reaction Parameters and Drug-to-Antibody Ratio (DAR)

| Parameter | Typical Value |

| Molar excess of Linker-Payload | 5 - 10 fold |

| Reaction Time | 1 - 12 hours |

| Reaction Temperature | 4°C to 25°C |

| Typical Achieved DAR | 2 - 4 |

| Conjugation Efficiency | > 90% |

Analytical Characterization Data

| Analytical Technique | Parameter Measured | Typical Result | Reference(s) |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) | [10] |

| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | Monomeric ADC peak with >95% purity; low percentage of aggregates (<5%) | [10] |

| Native Mass Spectrometry | Intact Mass of ADC and DAR Confirmation | Mass confirmation of the intact ADC, allowing for direct determination of the number of conjugated payloads. | [10][11] |

| Reduced Mass Analysis (LC-MS) | Light and Heavy Chain Mass Confirmation | Confirmation of payload conjugation to the correct antibody chains and verification of linker integrity. | [12] |

| In Vitro Cytotoxicity Assay (e.g., MTT assay) | IC50 (Half-maximal inhibitory concentration) | Potent cytotoxicity against antigen-positive cancer cell lines; significantly lower toxicity against antigen-negative cells. | [13][14][15] |

Experimental Workflows and Signaling Pathways

The development of an ADC involves a multi-step process from initial design to in vitro and in vivo evaluation. The following diagram illustrates a typical experimental workflow for the development and testing of an ADC synthesized using this compound.

The mechanism of action of an ADC involves several key steps, from binding to the target cell to the ultimate induction of cell death. The following diagram illustrates this signaling pathway.

Conclusion

This compound is a highly valuable and versatile linker for the development of bioconjugates, particularly antibody-drug conjugates. Its well-defined structure, incorporating a cleavable peptide motif, a biocompatible PEG spacer, and a bioorthogonal azide handle, allows for the precise and efficient construction of targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this linker in their drug development endeavors, contributing to the advancement of next-generation cancer therapies.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Azide-PEG4-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide-MMAE | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 10. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Gly-Gly-Gly-PEG4-azide, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Data

This compound is a molecule designed with distinct functional domains: a triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. This strategic composition imparts specific functionalities crucial for its application in creating stable and effective bioconjugates. The triglycine motif often serves as a recognition site for enzymatic cleavage, particularly by lysosomal proteases like Cathepsin B, within the cellular environment of target cells.[1][2][3] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance during conjugation reactions. The terminal azide group is a key functional handle for bioorthogonal "click chemistry" reactions.

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁N₇O₇ | N/A |

| Molecular Weight | 433.46 g/mol | N/A |

| Purity | >95% (typically analyzed by HPLC) | N/A |

| Solubility | Soluble in DMSO (up to 100 mg/mL), and aqueous solutions with organic co-solvents. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are representative and may require optimization based on specific experimental contexts.

Representative Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common approach for synthesizing the title compound on a solid support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Amino-PEG4-azide

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Ether (for precipitation)

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the first glycine (B1666218) residue. Wash the resin thoroughly with DMF and DCM.

-

Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Third Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with another equivalent of Fmoc-Gly-OH.

-

PEG4-azide Coupling: Following the final Fmoc deprotection, couple Amino-PEG4-azide (2 eq.) to the N-terminus of the tri-glycine peptide using HBTU/HOBt/DIPEA as the coupling reagents. Allow the reaction to proceed for 4-6 hours.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide-PEG-azide from the resin and remove any remaining side-chain protecting groups.

-

Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash. Dry the crude product under vacuum.

Purification and Characterization

Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude product is purified using a preparative RP-HPLC system with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution. Fractions are collected and analyzed for purity.

Characterization:

-

Analytical RP-HPLC: Purity of the final product is assessed using an analytical RP-HPLC system.

-

Mass Spectrometry (MS): The molecular weight of the purified product is confirmed by mass spectrometry (e.g., ESI-MS).[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final compound.

Application in Antibody-Drug Conjugation via Click Chemistry

This compound is primarily used in bioorthogonal click chemistry reactions to conjugate molecules.[8] Two common methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

2.3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified antibody

-

This compound-payload conjugate

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of the alkyne-modified antibody in the reaction buffer.

-

Prepare a stock solution of the this compound-payload conjugate in a compatible solvent (e.g., DMSO).

-

In a reaction tube, add the alkyne-modified antibody.

-

Add the this compound-payload conjugate to the antibody solution.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the THPTA ligand.

-

Add the copper catalyst solution to the antibody-payload mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagents.

2.3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Strained alkyne (e.g., DBCO)-modified antibody

-

This compound-payload conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of the DBCO-modified antibody in the reaction buffer.

-

Prepare a stock solution of the this compound-payload conjugate in a compatible solvent (e.g., DMSO).

-

In a reaction tube, combine the DBCO-modified antibody and the this compound-payload conjugate.

-

Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction proceeds without the need for a catalyst.

-

Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagents.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: General workflow for ADC development using click chemistry.

Caption: Mechanism of action for an ADC with a cleavable triglycine linker.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Gly-Gly-Gly-PEG4-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Gly-Gly-Gly-PEG4-azide, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. The molecule features a triglycine (B1329560) peptide sequence, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, making it a valuable tool for researchers in the fields of antibody-drug conjugates (ADCs), targeted drug delivery, and proteomics. The azide functionality allows for facile and specific modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Compound Data

The key quantitative data for the starting materials and the final product are summarized below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Fmoc-Gly-Gly-Gly-OH | C21H21N3O6 | 411.41 | White to off-white powder | >98% |

| Amino-PEG4-Azide | C8H18N4O3 | 218.25 | Colorless to pale yellow oil | >95% |

| This compound | C16H31N7O7 | 433.46 | White to Off-white Oil | >96% [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of N-terminally protected triglycine (Fmoc-Gly-Gly-Gly-OH) and its subsequent reaction with the primary amine of an amino-PEG4-azide linker. The final step involves the removal of the Fmoc protecting group.

Materials and Reagents

-

Fmoc-Gly-Gly-Gly-OH

-

Amino-PEG4-Azide (H2N-PEG4-N3)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Diethyl ether

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Syringes

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a preparative C18 column

-

Lyophilizer

-

Mass spectrometer (e.g., ESI-MS)

-

NMR spectrometer

Procedure

Step 1: Coupling of Fmoc-Gly-Gly-Gly-OH and Amino-PEG4-Azide

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-Gly-OH (1.0 equivalent) in anhydrous DMF.

-

To this solution, add DIPEA (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.[2]

-

In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.[2]

-

Add the HATU solution to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[2]

-

Add Amino-PEG4-Azide (1.0-1.1 equivalents) to the reaction mixture.[2]

-

Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 2: Work-up and Isolation of Fmoc-Gly-Gly-Gly-PEG4-azide

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

The crude product can be precipitated by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration or centrifugation and wash with diethyl ether to remove excess reagents.

-

Dry the crude Fmoc-protected product under vacuum.

Step 3: Fmoc Deprotection

-

Dissolve the crude Fmoc-Gly-Gly-Gly-PEG4-azide in DMF.

-

Add a 20% solution of piperidine in DMF to the reaction mixture.

-

Stir the solution at room temperature for 30 minutes.

-

Remove the solvent and excess piperidine under reduced pressure.

-

Co-evaporate with a suitable solvent like toluene (B28343) to remove residual piperidine.

Step 4: Purification by Preparative HPLC

-

Purify the crude this compound by preparative reverse-phase HPLC using a C18 column.[3]

-

A typical mobile phase system consists of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[3]

-

Elute the product using a linear gradient of Solvent B. The exact gradient will need to be optimized based on the specific column and system but a shallow gradient (e.g., 1-2% increase in Solvent B per minute) is often effective for peptide purification.[3][4]

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and lyophilize to obtain the final this compound as a white to off-white oil or solid.[]

Characterization Data

The following table summarizes the expected characterization data for the final product, this compound.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the glycine (B1666218) methylene (B1212753) protons, the PEG backbone ethoxy protons, and the protons adjacent to the azide and terminal amine groups. |

| ESI-MS | A major peak corresponding to the [M+H]⁺ ion at approximately 434.47 m/z. |

| RP-HPLC | A single major peak with a purity of >96%. |

Visualizing the Process and Application

To further illustrate the synthesis and a potential application, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Role of this compound in ADC development.

References

storage and stability of Gly-Gly-Gly-PEG4-azide

An In-depth Technical Guide on the Storage and Stability of Gly-Gly-Gly-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hydrophilic linker commonly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, comprising a tri-glycine peptide motif, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, imparts specific characteristics that influence its handling, storage, and stability. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. The information presented herein is intended to assist researchers in maintaining the integrity and reactivity of this linker, thereby ensuring the reproducibility and success of their conjugation experiments.

Introduction

The utility of this compound as a linker is derived from its distinct components. The tri-glycine sequence can act as a substrate for enzymatic cleavage in certain biological contexts, while the hydrophilic PEG4 spacer enhances solubility and can reduce aggregation of the resulting conjugate. The terminal azide group is a key functional moiety for "click chemistry," enabling highly efficient and specific ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Given its role in the precise construction of complex biomolecules, understanding the stability of this compound is paramount. Degradation of the linker can lead to failed conjugations, the formation of impurities, and a loss of biological activity of the final conjugate. This document outlines the critical aspects of storage and stability to ensure the optimal performance of this versatile linker.

Recommended Storage and Handling

Proper storage and handling are the first line of defense against the degradation of this compound. The following recommendations are based on information from various suppliers and general best practices for handling sensitive chemical reagents.

Solid Form

For long-term storage, this compound should be stored as a solid under the conditions specified in the table below. The solid form is generally more stable than solutions.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves the integrity of the molecule. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Protects against oxidation and reactions with atmospheric moisture. |

| Light | Protect from light | The azide group can be light-sensitive, and exposure to light may lead to decomposition.[1][2] |

| Moisture | Keep in a desiccated environment | Prevents hydrolysis of the peptide bonds. |

In Solution

Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage of a stock solution is necessary, the following conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | -80°C for long-term (up to 6 months); -20°C for short-term (up to 1 month)[3][4] | Significantly slows down degradation processes in solution. |

| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis and other solvent-mediated degradation. |

| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles | Freeze-thaw cycles can introduce moisture and accelerate degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[3] | Protects against oxidation. |

Potential Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily related to its peptide and azide functionalities. Understanding these pathways is crucial for designing appropriate stability studies and interpreting their results.

Hydrolysis

The amide bonds of the tri-glycine peptide are susceptible to hydrolysis, particularly at acidic or basic pH. This leads to the cleavage of the peptide backbone, resulting in truncated linker fragments. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalytic enzymes.

Oxidation

The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidation, especially in the presence of metal ions and reactive oxygen species. While generally stable, oxidative degradation can lead to chain cleavage and the formation of various byproducts.

Azide Reduction/Decomposition

The azide group is generally stable under many conditions but can be sensitive to certain reagents and conditions:

-

Reduction: Azides can be reduced to amines in the presence of reducing agents (e.g., dithiothreitol (B142953) (DTT), which may be present in protein buffers).

-

Photodecomposition: Exposure to UV light can lead to the decomposition of the azide group, forming a highly reactive nitrene intermediate.[2]

-

Thermal Decomposition: High temperatures can also induce the decomposition of the azide moiety.[2]

The following diagram illustrates a potential degradation pathway for this compound, focusing on hydrolysis of the peptide bonds.

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the molecule to a variety of stress conditions and monitoring its purity over time using appropriate analytical techniques.

Forced Degradation Study Protocol

This protocol outlines a general approach for conducting a forced degradation study.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

HPLC system with UV detector (or ideally, coupled to a mass spectrometer)

-

Photostability chamber

-

Incubator/oven

Procedure:

-

Prepare Stock Solution: Dissolve a known concentration of this compound in an appropriate solvent (e.g., DMSO or water).

-

Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Incubate the solution at 60°C and 80°C for 24, 48, and 72 hours.

-

Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by RP-HPLC-UV/MS.

-

Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C). Calculate the percentage of degradation and identify the mass of any new peaks corresponding to degradation products.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a typical forced degradation study of a chemical entity.

Analytical Method: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity and stability of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA or formic acid in water

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm (for peptide bonds) and/or 254 nm.

-

Mass Spectrometry (MS): Coupling the HPLC to an MS detector allows for the identification of degradation products by their mass-to-charge ratio.

Intended Chemical Reaction Pathway

It is important to distinguish between degradation pathways and the intended chemical reaction of this compound. This linker is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The diagram below illustrates this intended reaction.

Caption: The intended "click chemistry" reaction pathway for this compound.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation. By adhering to recommended storage and handling procedures, researchers can minimize degradation. Understanding the potential degradation pathways—hydrolysis, oxidation, and azide decomposition—allows for the development of robust analytical methods to monitor the purity and integrity of the linker. The experimental protocols provided in this guide offer a framework for assessing the stability of this compound, ensuring its quality and performance in the synthesis of well-defined bioconjugates for research and drug development.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-azide: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Gly-Gly-PEG4-azide is a versatile, cleavable linker molecule integral to the advancement of bioconjugation and drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Its unique tripartite structure, comprising a triglycine (B1329560) (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, imparts a favorable combination of biocompatibility, solubility, and reactivity. The core mechanism of action for this compound revolves around its azide moiety, which facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through "click chemistry". The triglycine component serves as a flexible, hydrophilic spacer that can also function as a substrate for enzymatic cleavage, notably by proteases such as cathepsin B that are often overexpressed in the tumor microenvironment. The PEG4 spacer further enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in bioconjugation, drug delivery, protein labeling, and surface functionalization.

Core Mechanism of Action

The functionality of this compound is primarily defined by the chemical reactivity of its terminal azide group. This group is a key component in bioorthogonal "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility. The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring through the reaction of the azide group with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its rapid reaction rates and high yields.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group.[1][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[]

The triglycine portion of the linker provides a flexible and hydrophilic spacer.[] In the context of ADCs, this peptide sequence can be designed to be cleaved by specific lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[][6] This enzymatic cleavage allows for the targeted release of a cytotoxic payload within the cancer cell, minimizing off-target toxicity.[7][8]

The PEG4 spacer contributes to the overall favorable properties of the linker by:

-

Enhancing Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire conjugate.[9][10]

-

Reducing Immunogenicity: The PEGylation of biomolecules can mask immunogenic epitopes, potentially lowering the risk of an immune response.[11][12]

-

Providing Spatial Separation: The PEG spacer physically separates the conjugated molecules, which can help to preserve their individual biological activities.[9]

Physicochemical and Quantitative Data

Below is a summary of the key physicochemical properties of this compound and related quantitative data for peptide linkers.

| Property | Value | Reference(s) |

| Molecular Formula | C16H31N7O7 | [][13] |

| Molecular Weight | 433.46 g/mol | [] |

| Appearance | White to Off-white Oil | [] |

| Purity | >96% | [13] |

| Solubility | Soluble in DMSO (100 mg/mL) and water. | [1] |

| Storage Conditions | Store at -20°C under nitrogen. In solvent, stable for 1 month at -20°C and 6 months at -80°C. | [1] |

| Plasma Stability of Peptide Linkers (General) | Generally stable in plasma, with payload release of 1-2% over 21 days for sequences like GGFG. | [14] |

| Enzymatic Cleavage of Peptide Linkers (General) | Peptide linkers like Val-Cit are efficiently cleaved by cathepsin B in the lysosomal environment of tumor cells. | [][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Antibody-Drug Conjugation via SPAAC

This protocol describes the conjugation of an azide-containing antibody with a DBCO-functionalized drug linker.

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

Protein concentrator (e.g., 50 kDa MWCO)[15]

Procedure:

-

Buffer Exchange: Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[15]

-

Prepare Drug Linker Stock Solution: Prepare a stock solution of the DBCO-conjugated drug linker in DMSO (e.g., 26.7 mM).[15]

-

Conjugation Reaction:

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][16]

-

Purification:

Protocol for In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a method to quantify the release of a payload from an ADC containing a Gly-Gly-Gly linker in the presence of cathepsin B.

Materials:

-

ADC with Gly-Gly-Gly-PEG4 linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Acetonitrile

-

Formic acid

-

Reverse-phase HPLC system[17]

Procedure:

-

Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup:

-

Incubation: Incubate the reaction at 37°C.[17]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[17]

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as by acidifying the sample with formic acid.[17]

-

Sample Preparation:

-

HPLC Analysis:

-

Quantification: Determine the amount of released drug by integrating the peak area and comparing it to a standard curve of the free drug.[17]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. researchgate.net [researchgate.net]

- 11. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. precisepeg.com [precisepeg.com]

- 14. researchgate.net [researchgate.net]

- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Click Chemistry Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of click chemistry linkers, focusing on their core principles, quantitative characteristics, and practical applications in research and drug development.

I. Introduction to Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly selective.[1] These reactions are bio-orthogonal, meaning they can proceed within a complex biological environment without interfering with native biochemical processes.[2][3] The core principle of click chemistry is to use a few reliable and high-yielding reactions to create molecular connections.[4] This approach has revolutionized bioconjugation, drug discovery, and materials science by providing a straightforward way to link molecules.[5][6]

Click chemistry linkers are the molecular bridges formed by these reactions. They are characterized by their stability and the ease with which they can be formed under mild, often aqueous, conditions.[7] This guide will delve into the most prominent click chemistry reactions, their corresponding linkers, and their applications.

II. Core Click Chemistry Reactions and Linker Types

The click chemistry toolbox has expanded to include a variety of reactions, each with unique characteristics. The most widely used are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linker.[7] While highly effective, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst.[8] Instead, it utilizes the ring strain of a cyclooctyne (B158145) derivative to react with an azide, forming a stable triazole linkage.[8] Common strained alkynes used in SPAAC linkers include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics.[9] It typically involves the reaction between an electron-deficient tetrazine and a strained, electron-rich alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO).[9] This reaction proceeds rapidly at low concentrations and is highly bioorthogonal, making it ideal for in vivo imaging and labeling applications.[10]

III. Quantitative Comparison of Click Chemistry Linkers

The choice of a click chemistry linker often depends on the specific application, with reaction kinetics and stability being critical parameters.

Table 1: Kinetic Data of Common Click Chemistry Reactions

| Reaction Type | Specific Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| CuAAC | Azide + Terminal Alkyne (with Cu(I) catalyst) | 10 to 10⁴ | Aqueous buffer, Room Temperature |

| SPAAC | Azide + DIBO | ~0.3 | Organic solvents, Room Temperature |

| SPAAC | Azide + BCN | 0.07 - 0.15 | Organic solvents, Room Temperature |

| SPAAC | Azide + DBCO / DIBAC | 0.24 - 0.31 | Organic solvents, Room Temperature |

| IEDDA | Tetrazine + TCO | 1 to 10⁶ | Water, 25 °C |

| SPANC | Nitrone + Cyclooctyne | up to 39 | Aqueous buffer, Room Temperature |

This table presents a summary of kinetic data from multiple sources.[9][11]

Table 2: Stability of Triazole Linkers

| Linker Type | Condition | Stability Observations |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Acidic Hydrolysis (0.1 M HCl) | Highly stable, resistant to hydrolysis.[3][7] |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Basic Hydrolysis (0.1 M NaOH) | Highly stable, resistant to hydrolysis.[3][7] |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Oxidative Degradation (3% H₂O₂) | Resistant to oxidation.[7] |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Reductive Conditions (e.g., 10 mM GSH/DTT) | Stable under biologically relevant reducing conditions.[7] |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Physiological Conditions (PBS, pH 7.4, 37°C) | Exceptionally stable, making it suitable for in vivo applications.[3][7] |

This table summarizes stability information from various sources.[3][7]

IV. Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Optimization is often necessary for novel systems.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol describes a general procedure for conjugating an azide-modified small molecule to an alkyne-containing protein.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Azide-containing small molecule (e.g., a fluorescent dye or drug)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

-

DMSO (for dissolving hydrophobic molecules)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing small molecule. A 2 to 10-fold molar excess of the azide is typically used.

-

If the azide molecule is dissolved in DMSO, ensure the final DMSO concentration does not exceed 5% (v/v) to maintain protein stability.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.

-

Add the premixed CuSO₄/THPTA solution to the protein-azide mixture. The final copper concentration is typically between 50 and 250 µM.

-

Add the aminoguanidine solution to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1 to 4 hours, or at 4°C for 12-24 hours. Protect from light if using a fluorescent dye.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

-

Purify the conjugated protein using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

-

Characterize the conjugate using SDS-PAGE (observing a band shift) and mass spectrometry to confirm conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines the labeling of an azide-modified protein with a BCN-containing fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-PEG4-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a reaction vessel, add the purified azide-modified protein solution.

-

Add the BCN-PEG4-fluorophore from the stock solution. A 2 to 4-fold molar excess of the BCN reagent over the protein is a good starting point.

-

Ensure the final concentration of DMSO is kept low (ideally below 5% v/v).

-

Gently mix the components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction time may need optimization.[6]

-

Monitor the reaction progress using SDS-PAGE (looking for a fluorescent band corresponding to the labeled protein) or mass spectrometry.

-

Once the reaction is complete, remove the excess, unreacted BCN reagent and byproducts via size-exclusion chromatography or dialysis.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Imaging

This protocol describes the labeling of cell surface glycans using metabolic labeling followed by an IEDDA reaction with a tetrazine-fluorophore conjugate.

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Tetrazine-fluorophore conjugate

-

Cell culture medium and supplements

-

PBS (pH 7.4)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Imaging buffer and microscope

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-modified sugar for 24-72 hours to allow for its incorporation into cell surface glycans. The optimal concentration of the sugar needs to be determined for each cell line.

-

Cell Preparation: Gently wash the cells with PBS to remove unincorporated sugar.

-

IEDDA Ligation: Incubate the cells with the tetrazine-fluorophore conjugate in cell culture medium or PBS at 37°C for 30-60 minutes. The concentration of the tetrazine-fluorophore should be optimized to achieve sufficient labeling with minimal background.

-

Washing: Wash the cells several times with PBS to remove the unbound tetrazine-fluorophore.

-

Fixation and Permeabilization (Optional): If intracellular targets are to be visualized, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-containing buffer.

-

Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

V. Visualizing Workflows and Pathways with Click Chemistry

The logical relationships and experimental workflows involving click chemistry linkers can be effectively visualized using diagrams.

Caption: Logical relationships of major click chemistry reactions and their resulting linkers.

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

Caption: GPCR signaling pathway with visualization enabled by click chemistry labeling.

VI. Applications in Drug Development and Research

Click chemistry linkers are integral to numerous advanced applications in the life sciences.

-

Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous and effective ADCs with improved therapeutic windows.

-

Proteomics and Metabolomics: Click chemistry is widely used for activity-based protein profiling (ABPP), metabolic labeling of newly synthesized proteins or glycans, and identifying post-translational modifications.[5]

-

In Vivo Imaging and Diagnostics: The bioorthogonality and rapid kinetics of reactions like IEDDA allow for the real-time imaging of biological processes in living organisms.[10]

-

Material Science and Biopolymer Synthesis: Click chemistry is employed to create novel biomaterials, hydrogels, and functionalized polymers with precisely controlled architectures.

VII. Conclusion and Future Perspectives

Click chemistry linkers have become an indispensable tool for researchers, scientists, and drug development professionals. The continuous development of new click reactions with faster kinetics, improved bioorthogonality, and novel functionalities will further expand their applications. Future advancements are expected to focus on developing multi-functional linkers for simultaneous labeling of different biomolecules and creating cleavable linkers that respond to specific biological stimuli, offering greater control over drug release and molecular probing.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. jenabioscience.com [jenabioscience.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry – Med Chem 101 [medchem101.com]

The Strategic Advantage of Azide-Functionalized Linkers: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules is paramount. Azide-functionalized linkers have emerged as a cornerstone technology, enabling robust and precise modifications of biomolecules for a vast array of applications, from basic research to the construction of sophisticated therapeutic agents. This in-depth guide explores the core benefits of utilizing these linkers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their advantages, applications, and the experimental protocols that underpin their use.

The power of azide-functionalized linkers lies in their participation in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of molecules in complex biological environments with minimal interference with native biochemical processes.[1][3] The azide (B81097) group, being small and virtually absent in biological systems, acts as a highly specific chemical handle, ensuring that the desired conjugation occurs precisely at the intended site.[4][5]

Core Benefits of Azide-Functionalized Linkers

The adoption of azide-functionalized linkers across various scientific disciplines is driven by a unique set of advantages that address common challenges in bioconjugation and molecular labeling.

-

Bioorthogonality and Specificity: The azide group's inertness to the vast majority of functional groups found in biological systems is its most significant asset.[5] This "bioorthogonal" nature ensures that conjugation reactions are highly specific, occurring exclusively between the azide and its alkyne partner, thereby preventing unwanted side reactions with other biomolecules.[6]

-

High Reaction Efficiency and Favorable Kinetics: Click chemistry reactions involving azides are known for their rapid kinetics and high yields, often proceeding to completion in minutes with minimal byproducts.[6][7] The CuAAC reaction, for instance, exhibits a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[7] This efficiency is crucial for applications requiring quantitative labeling, even at low reactant concentrations.[6]

-

Versatility and Broad Applicability: The small and stable nature of the azide group allows for its easy incorporation into a wide variety of molecules, including proteins, nucleic acids, lipids, sugars, and small molecule drugs, with minimal perturbation to their structure and function.[6][8] This versatility has led to their widespread use in diverse fields such as proteomics, genomics, drug discovery, and materials science.[6][9]

-

Mild and Biocompatible Reaction Conditions: Both CuAAC and SPAAC reactions can be performed under mild, aqueous conditions, including a wide pH range (typically 4-11) and at room temperature, which is essential for preserving the integrity and activity of sensitive biomolecules.[6][7] While CuAAC requires a copper catalyst that can be toxic to living cells, the development of copper-chelating ligands and the advent of copper-free SPAAC have largely overcome this limitation for in vivo applications.[10][11][]

Key Applications in Research and Drug Development

The unique properties of azide-functionalized linkers have unlocked new possibilities in several critical areas of research and development.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, azide-functionalized linkers are instrumental in the construction of ADCs.[13][14] These linkers provide a stable and precise connection between a monoclonal antibody and a potent cytotoxic drug.[15][16] The bioorthogonal nature of the azide-alkyne ligation allows for site-specific conjugation, leading to homogenous ADC populations with a well-defined drug-to-antibody ratio (DAR), a critical factor for therapeutic efficacy and safety.[14][17]

Metabolic Labeling and Glycobiology

Azide-functionalized analogs of metabolic precursors, such as sugars, amino acids, and nucleosides, can be fed to cells and incorporated into biomolecules through the cell's own biosynthetic pathways.[4][9] This metabolic labeling strategy enables the visualization, tracking, and proteomic analysis of glycans, proteins, and RNA in their native cellular context.[8][18] The small size of the azide group minimizes perturbation to the natural metabolic processes.[4]

Proteomics and Target Identification

In chemical proteomics, azide-functionalized probes are used for activity-based protein profiling (ABPP) to identify and characterize enzyme activities within complex biological samples.[19][20] These probes can be designed to covalently bind to the active site of a target enzyme, and the azide handle then allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and identification by mass spectrometry.[20][21]

Quantitative Data Summary

The efficiency and kinetics of reactions involving azide-functionalized linkers are critical for their successful application. The following tables summarize key quantitative data for the most common azide-alkyne cycloaddition reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Typical Reaction Time | 30 - 60 minutes | Minutes to hours (highly dependent on cyclooctyne (B158145) structure) |

| Reaction Temperature | Room Temperature | Room Temperature |

| pH Range | 4 - 11 | Wide range, insensitive to pH |

| Catalyst Required | Copper(I) | None |

| Rate Acceleration | 10⁷ to 10⁸ fold | Dependent on ring strain of the cyclooctyne |

| Biocompatibility | Potentially cytotoxic due to copper, mitigated by ligands | Generally high, no toxic metal catalyst required |

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Notes |

| Cyclooctyne (OCT) | ~10⁻³ | Slow reaction rate |

| Monofluorinated Cyclooctyne (MOFO) | ~10⁻² | |

| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | |

| Dibenzocyclooctyne (DBCO) | ~10⁻¹ | Widely used due to good balance of reactivity and stability |

| Bicyclononyne (BCN) | ~1 | High reactivity |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions.[22]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of techniques utilizing azide-functionalized linkers. Below are generalized protocols for key experiments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA in water.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Dissolve the alkyne-biomolecule and azide-molecule in a suitable buffer (e.g., PBS).

-

-

Form the Copper(I)-Ligand Complex:

-

Initiate the Conjugation Reaction:

-

To the alkyne-biomolecule solution, add the azide-containing molecule. The molar ratio will depend on the specific application.

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 50-100 µM is often effective.[24]

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 2.5-5 mM.[11][23]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protecting it from light.[13]

-

-

Purification:

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents.[13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-fluorophore conjugate.

Materials:

-

Cells metabolically labeled with an azido-sugar

-

DBCO-fluorophore conjugate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Incubate the cells with an appropriate azido-sugar (e.g., Ac₄ManNAz) in the culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

-

Labeling Reaction:

-

Wash the cells gently with pre-warmed PBS to remove unincorporated azido-sugar.

-

Prepare a solution of the DBCO-fluorophore conjugate in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Gently wash the cells two to three times with PBS to remove the unbound DBCO-fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Staudinger Ligation for Bioconjugation

The Staudinger ligation offers a metal-free alternative to click chemistry for conjugating azides and phosphines.

Materials:

-

Azide-modified biomolecule

-

Phosphine-containing reagent (e.g., a phosphine-biotin (B157780) conjugate)

-

Aqueous buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule and the phosphine (B1218219) reagent in the aqueous buffer to the desired concentrations.

-

-

Ligation Reaction:

-

Mix the solutions of the azide-biomolecule and the phosphine reagent.

-

Incubate the reaction mixture at room temperature. Reaction times can vary from 2 to 12 hours.

-

-

Purification:

-

Purify the conjugate to remove unreacted starting materials and the phosphine oxide byproduct using standard techniques like size-exclusion chromatography or dialysis.

-

Visualizing the Workflows and Concepts

To further elucidate the principles and applications of azide-functionalized linkers, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an azide-functionalized linker.